
2,8-Decadiene-4,6-diyn-1-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-decadiene-4,6-diyn-1-al is a medium-chain fatty aldehyde.
科学的研究の応用
Olefin Metathesis
2,8-Decadiene-4,6-diyn-1-al has been studied in the context of olefin metathesis. Research conducted by Grubbs and Swetnick explored the metathesis of mixtures involving 2,8-decadiene using a MoO2/CoO/Al2O3 catalyst. They observed that the reaction followed a chain mechanism and highlighted the significance of a π-alkyl complex as a key intermediate during the initiation stage (Grubbs & Swetnick, 1980).
Catalytic Properties and Reaction Mechanisms
The substance's involvement in various catalytic processes and reaction mechanisms has been a focal point of research. For instance, Kawai et al. studied the metathesis of α,ω-dienes over a CsNO3-Re2O7-Al2O3 catalyst, revealing the compound's active and selective nature in the metathesis of α,ω-dienes (Kawai et al., 1984).
Synthesis and Intramolecular Cyclization
The synthesis and intramolecular cyclization of 2,8-decadien-4,6-diyndials have also been explored. Muneyuki et al. reported the synthesis of substituted 2,8-decadien-4,6-diyndials and their conversion into dihydrofuranylidene derivatives and difuranylacetylene derivatives through methanol addition followed by intramolecular cyclization or thermal reaction (Muneyuki et al., 1973).
Polymerization and Material Synthesis
The compound's role in polymerization and material synthesis has been a significant area of research. Wagener et al. discussed the conversion of 1,9-decadiene to poly(octenylene) through acyclic diene metathesis polymerization, a process that produced polymers with high stereochemistry control (Wagener et al., 1991).
Reaction Behavior and Product Formation
The behavior of 2,8-Decadiene-4,6-diyn-1-al in reactions and the formation of specific products have been of research interest. For instance, Gaylord et al. explored the polymerization of butadiene with an aluminum triisobutyl–titanium tetrachloride catalyst system, examining the microstructure of polybutadiene and the effect of variables like the Al/Ti molar ratio, temperature, and solvent (Gaylord et al., 1960).
特性
分子式 |
C10H8O |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
(2E,8E)-deca-2,8-dien-4,6-diynal |
InChI |
InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-10H,1H3/b3-2+,9-8+ |
InChIキー |
CPEFMWOEEFVIBR-VHYPUYLQSA-N |
異性体SMILES |
C/C=C/C#CC#C/C=C/C=O |
SMILES |
CC=CC#CC#CC=CC=O |
正規SMILES |
CC=CC#CC#CC=CC=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



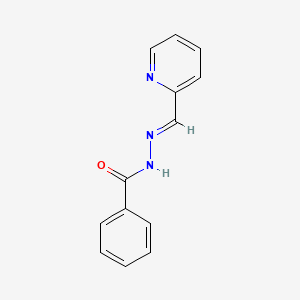
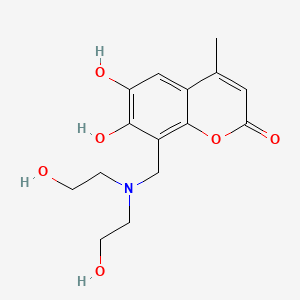
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)
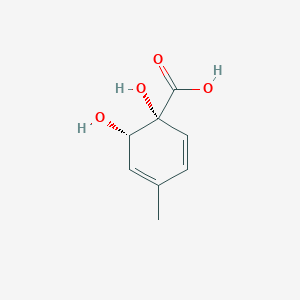

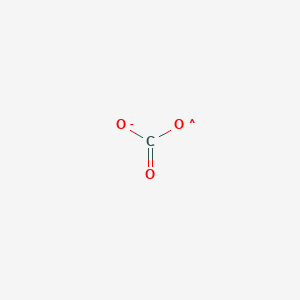
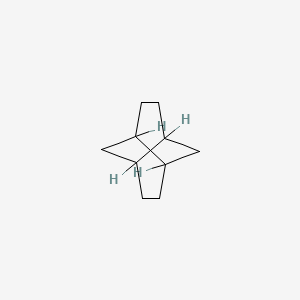
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)
![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)
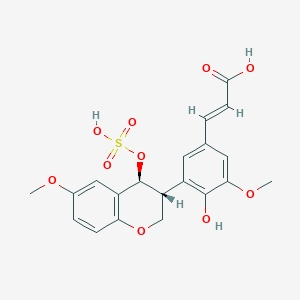

![[1-amino-4-[5-(2-amino-2-carboxyethyl)-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium](/img/structure/B1239046.png)
![(2S,3S,4R,5S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1239048.png)
![(3E,5E,11E,13Z)-16-[(E)-3,9-dihydroxy-4,8-dimethyl-5-oxodec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1239049.png)